4-Fluoro-4'-piperidinomethyl benzophenone
Description
4-Fluoro-4'-piperidinomethyl benzophenone (CAS: 898771-43-2) is a fluorinated benzophenone derivative with a piperidinomethyl substituent at the 4' position. Its molecular formula is C₁₉H₂₀FNO, and it has a molecular weight of 297.37 g/mol . The compound features a benzophenone backbone modified with a fluorine atom (electron-withdrawing group) and a piperidinomethyl group (bulky tertiary amine), which influence its electronic, steric, and solubility properties. It is utilized in polymer synthesis and materials science, particularly in UV-responsive poly(lactic acid) (PLA) copolymers .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEJDMXSEARIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642691 | |
| Record name | (4-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-43-2 | |
| Record name | (4-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-piperidinomethyl benzophenone typically involves the reaction of 4-fluorobenzophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 4-fluorobenzophenone and piperidine.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating at temperatures ranging from 60°C to 100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-4’-piperidinomethyl benzophenone may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
4-Fluoro-4’-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially modulating their activity. The piperidinomethyl group may facilitate the compound’s binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Variations
- 4-Bromo-3-Fluoro-2'-(4-Methylpiperazinomethyl) Benzophenone (CAS: 898783-25-0) Formula: C₁₉H₂₀BrFN₂O Key Differences: Replaces the piperidinomethyl group with a methylpiperazinomethyl group (additional nitrogen in the ring) and introduces bromine at the 4-position. Bromine increases molecular weight (MW: 400.29 vs. 297.37) and polarizability .
- 2,5-Dichloro-4'-piperidinomethyl Benzophenone (CAS: 898775-57-0) Formula: C₁₉H₂₀Cl₂NO Key Differences: Substitutes fluorine with chlorine at the 2- and 5-positions.
- 4-Chloro-3-Fluoro-4'-piperidinomethyl Benzophenone (CAS: 898775-20-7) Formula: C₁₉H₂₀ClFNO Key Differences: Retains the piperidinomethyl group but introduces chlorine at the 4-position and fluorine at the 3-position. The dual halogenation may enhance UV absorption but reduce thermal stability due to increased steric hindrance .
Functional Group Comparisons
- 4-Fluoro-4'-hydroxybenzophenone (4F4OHBP) Formula: C₁₃H₉F₂O₂ Key Differences: Replaces the piperidinomethyl group with a hydroxyl group. The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, making 4F4OHBP more suitable for aqueous-phase applications (e.g., environmental sensors) but less compatible with hydrophobic polymers like PLA .
Physicochemical Properties
| Compound Name | Molecular Formula | MW (g/mol) | Boiling Point | Solubility | Key Properties |
|---|---|---|---|---|---|
| 4-Fluoro-4'-piperidinomethyl BP | C₁₉H₂₀FNO | 297.37 | Not reported | Moderate in organics | UV-responsive, tertiary amine basicity |
| 4-Bromo-3-Fluoro-2'-(4-MP) BP* | C₁₉H₂₀BrFN₂O | 400.29 | Not reported | High in polar solvents | Enhanced H-bonding, higher MW |
| 2,5-Dichloro-4'-piperidinomethyl BP | C₁₉H₂₀Cl₂NO | 376.28 | Not reported | Low in water | Reduced electron-withdrawing effects |
| 4F4OHBP | C₁₃H₉F₂O₂ | 244.21 | Not reported | High in water | Hydrophilic, strong UV absorption |
*MP = Methylpiperazinomethyl
Biological Activity
4-Fluoro-4'-piperidinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorine atom and a piperidinomethyl group, has been studied for various applications in medicinal chemistry, pharmacology, and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular structure of this compound includes:
- Fluorine Atom : Enhances reactivity and interaction with biological targets.
- Piperidinomethyl Group : Affects binding affinity to macromolecules.
These structural features contribute to its unique biological properties compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom allows for strong interactions with active sites on proteins, potentially modulating their activity. The piperidinomethyl group facilitates binding to various biological macromolecules, influencing biochemical pathways involved in cell proliferation and apoptosis.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.47 ± 0.18 | Induces apoptosis and inhibits proliferation |
| HeLa | 9.22 ± 0.17 | Alters cell cycle progression |
| Jurkat | 4.64 ± 0.08 | Arrests cell cycle in sub-G1 phase |
The compound shows significant cytotoxicity, particularly in the Jurkat cell line, suggesting it may be a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer effects, preliminary investigations indicate potential antimicrobial properties. The compound has been studied for its ability to inhibit microbial growth, although specific data on its efficacy against various pathogens remain limited.
Case Studies
- Study on MCF-7 Cell Lines : In a controlled experiment, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in viable cells over time, indicating its potential as an effective anticancer agent.
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound resulted in significant changes in cell cycle distribution among Jurkat cells, confirming its role in inducing apoptosis .
Comparative Analysis
When compared to similar compounds such as 4-Fluorobenzophenone and 4-Piperidinomethylbenzophenone, this compound exhibits enhanced reactivity due to the fluorine substitution and improved binding affinity owing to the piperidine ring structure. This uniqueness positions it favorably for applications in drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
